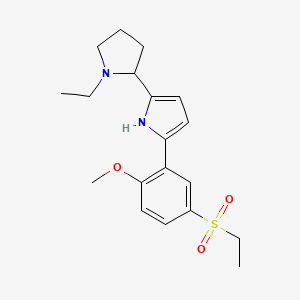
2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DU 122290 is a member of pyrroles.
Wissenschaftliche Forschungsanwendungen
Electrochromic Polymers and Devices
Pyrrole derivatives, such as those based on dithienylpyrroles, have been used in the development of electrochromic polymers and devices. Studies have shown that these compounds can change color in response to electrical stimulation. For instance, films made from poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) exhibited green, dark green, and brown colors in different oxidation states. This property makes them suitable for applications in electrochromic devices (ECDs) such as smart windows and displays (Su, Chang, & Wu, 2017).
Synthesis and Transformation of Pyrrole Compounds
Research has also focused on the synthesis and transformation of pyrrole compounds. For example, the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction with methyl propiolate and indole resulted in the production of substituted pyrroles. These findings are important for the development of new organic compounds with potential applications in various fields including pharmaceuticals and materials science (Voskressensky et al., 2014).
Metal-Free Synthesis in Green Chemistry
Pyrrole derivatives are also being synthesized using metal-free methods, aligning with the principles of green chemistry. An example is the synthesis of polysubstituted pyrrole derivatives using surfactants in an aqueous medium. This approach reduces the environmental impact of chemical synthesis and offers a more sustainable path for producing these compounds (Kumar, Rāmānand, & Tadigoppula, 2017).
Electrochromic and Fluorescent Polymers
Another area of application is in the synthesis of novel poly(2,5-dithienylpyrrole) derivatives functionalized with chromophore units like azobenzene, coumarin, and fluorescein. These compounds show promising electrochromic and fluorescent properties, which could be utilized in advanced electronic and photonic devices (Yigit et al., 2015).
Ion Sensing and Electroanalytic Properties
Pyrrole coupling chemistry has been explored for its electroanalytic and ion-sensing capabilities. For instance, N-linked polybispyrroles have shown potential as materials for metal recovery and ion sensing due to their stability and reversible redox processes (Mert, Demir, & Cihaner, 2013).
Eigenschaften
Produktname |
2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole |
|---|---|
Molekularformel |
C19H26N2O3S |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-(1-ethylpyrrolidin-2-yl)-5-(5-ethylsulfonyl-2-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C19H26N2O3S/c1-4-21-12-6-7-18(21)17-10-9-16(20-17)15-13-14(25(22,23)5-2)8-11-19(15)24-3/h8-11,13,18,20H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
PWMDANRQWZFAPB-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1C2=CC=C(N2)C3=C(C=CC(=C3)S(=O)(=O)CC)OC |
Kanonische SMILES |
CCN1CCCC1C2=CC=C(N2)C3=C(C=CC(=C3)S(=O)(=O)CC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)



![methyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200759.png)
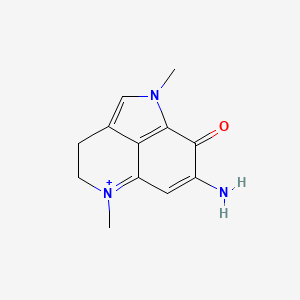

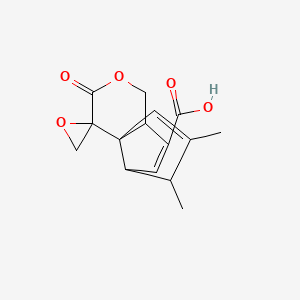

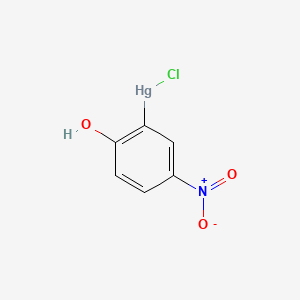
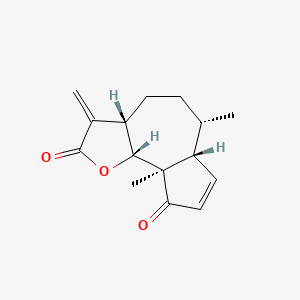
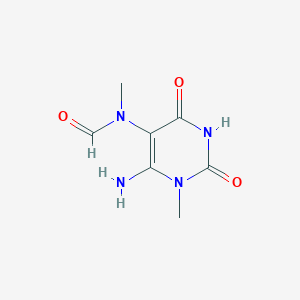

![9-Methyl-2h-furo[2,3-h]chromen-2-one](/img/structure/B1200773.png)